Tetra-2-pyridinylpyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Coordination Chemistry:

Tpyprz acts as a versatile ligand in coordination chemistry due to its six nitrogen donor atoms arranged in a distorted octahedral geometry []. This geometry allows it to form stable complexes with various transition metals, including nickel, copper, and cobalt [, ]. These complexes exhibit interesting structural features and potential applications in catalysis, magnetism, and luminescence [, ].

Metal-Organic Frameworks (MOFs):

The rigid structure and multiple nitrogen donors of tpyprz make it a suitable building block for the construction of MOFs. These MOFs possess well-defined pores and high surface areas, making them promising candidates for gas storage, separation, and catalysis [].

Luminescent Materials:

Tpyprz can be incorporated into luminescent materials due to its ability to undergo π-π stacking interactions and transfer energy to attached chromophores []. This property allows for the development of light-emitting materials and sensors with tunable properties.

Medicinal Chemistry:

While research is still ongoing, tpyprz and its derivatives are being explored for their potential applications in medicinal chemistry. Their ability to chelate metal ions and interact with biomolecules suggests possibilities in developing new therapeutic agents [].

Other Applications:

Tpyprz is also being investigated for its potential applications in various other fields, including:

- Sensors: Due to its ability to bind specific molecules, tpyprz can be used as a selective sensor for various analytes.

- Bioconjugation: Tpyprz can be functionalized with biomolecules, enabling the development of targeted drug delivery systems and contrast agents for imaging.

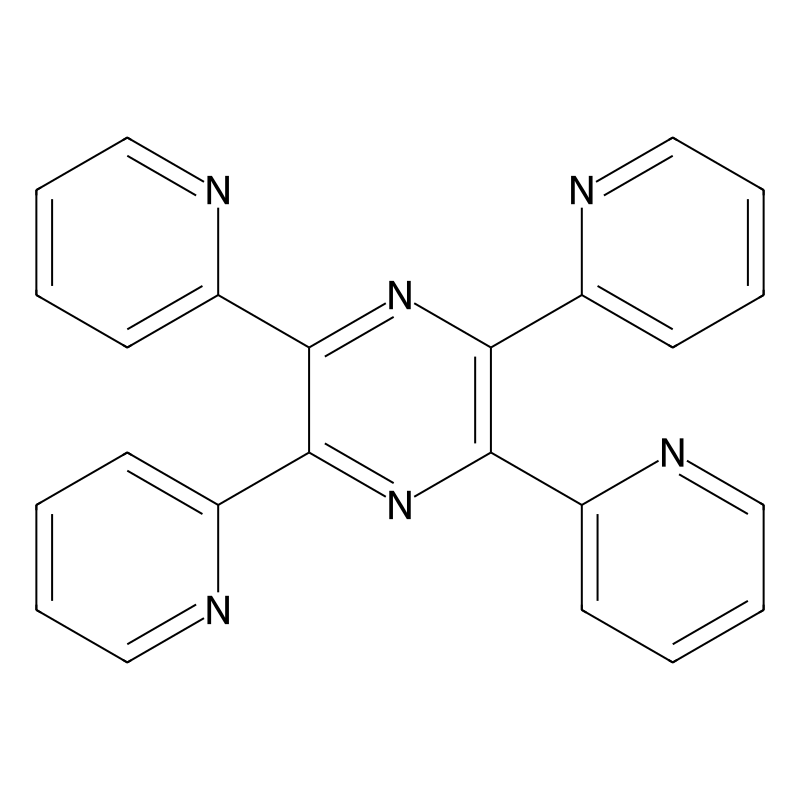

Tetra-2-pyridinylpyrazine, also known as 2,3,5,6-tetrakis(2-pyridyl)pyrazine, is a heterocyclic compound characterized by its four pyridine rings attached to a central pyrazine moiety. This compound exhibits significant structural complexity and has garnered interest due to its unique electronic properties and coordination capabilities. The presence of multiple nitrogen atoms in the structure enhances its potential for forming metal complexes, making it a valuable ligand in coordination chemistry.

The primary mechanism of action for TTPZ revolves around its metal ion complexation. When TTPZ forms a complex with a metal ion, it can alter the electronic properties of the metal, affecting its reactivity and function. This property makes TTPZ valuable in various applications, like:

- Metal Ion Detection: TPPZ exhibits fluorescence enhancement upon complexation with specific metal ions, making it a potential fluorescent sensor.

- Catalysis: Metal complexes of TTPZ can act as catalysts in various reactions due to the altered electronic properties of the metal center.

Research into the biological activity of tetra-2-pyridinylpyrazine and its metal complexes has revealed potential applications in medicinal chemistry. For example, certain metal complexes derived from tetra-2-pyridinylpyrazine have shown promising results in binding interactions with biomolecules like DNA and bovine serum albumin (BSA), suggesting possible roles in drug delivery and therapeutic applications . Furthermore, some studies indicate that these complexes may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

The synthesis of tetra-2-pyridinylpyrazine typically involves multi-step organic reactions. A common method includes the condensation of appropriate pyridine derivatives with hydrazine or pyrazine precursors. One notable synthesis route involves reacting 2-pyridinecarboxaldehyde with hydrazine hydrate under controlled conditions to yield tetra-2-pyridinylpyrazine . Variations in reaction conditions such as temperature, solvent choice, and reactant ratios can lead to different yields and purities of the final product.

Tetra-2-pyridinylpyrazine has several applications across various fields:

- Coordination Chemistry: It serves as a ligand for synthesizing metal complexes that are used in catalysis and materials science.

- Medicinal Chemistry: Its derivatives show potential as drug candidates due to their biological activity.

- Sensor Technology: Metal complexes of tetra-2-pyridinylpyrazine are explored for use in sensors due to their electronic properties.

- Photochemistry: The compound's ability to form charge-transfer complexes makes it suitable for applications in photonic devices .

Interaction studies involving tetra-2-pyridinylpyrazine focus on its binding affinities with various metal ions and biomolecules. For instance, molecular docking studies have been conducted to evaluate how these complexes interact with DNA and proteins like BSA. These studies reveal insights into the mechanisms by which tetra-2-pyridinylpyrazine-based complexes exert their biological effects, including their stability and specificity towards target molecules .

Several compounds share structural similarities with tetra-2-pyridinylpyrazine. Here are some notable examples:

Tetra-2-pyridinylpyrazine stands out due to its tetradentate nature and ability to form stable multi-metallic complexes, which is less pronounced in simpler derivatives like 2,3-dipyridylpyrazine.

Molecular Structure and Formula (C₂₄H₁₆N₆)

Tetra-2-pyridinylpyrazine possesses the molecular formula C₂₄H₁₆N₆, representing a complex heterocyclic structure with a molecular weight of 388.42 daltons [1] [3] [6]. The compound features a central pyrazine ring framework adorned with four pyridinyl substituents positioned at the 2,3,5,6-positions [1] [3]. The Chemical Abstracts Service has assigned this compound the registry number 25005-97-4 [3] [6].

The molecular structure exhibits a characteristic non-planar configuration, with the pyridine rings oriented at various dihedral angles relative to the central pyrazine core [20] [26]. Crystallographic studies have revealed that the pyrazine ring itself demonstrates puckering, with maximum atomic deviations from the best mean plane reaching approximately 0.09 Angstroms [34]. The torsion angles within the pyrazine ring typically range from -16 to -17 degrees, contributing to an overall dihedral angle between the carbon-nitrogen-carbon planes of approximately 8.8 degrees [34].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₁₆N₆ | [1] [3] |

| Molecular Weight | 388.42 g/mol | [1] [3] |

| CAS Registry Number | 25005-97-4 | [3] [6] |

| Monoisotopic Mass | 388.143645 Da | [1] |

Physical Properties

Melting Point (292-294°C)

Tetra-2-pyridinylpyrazine exhibits a melting point range of 292-294°C, as consistently reported in the literature [3] [6] [9] [10]. This relatively high melting point reflects the compound's thermal stability and the presence of extensive intermolecular interactions within the solid state [3] [9]. The narrow melting point range indicates high purity and crystalline uniformity of the compound when properly synthesized and purified [9] [10].

Boiling Point (519.8°C at 760 mmHg)

The predicted boiling point of tetra-2-pyridinylpyrazine is 519.8°C at standard atmospheric pressure (760 mmHg) [3] [6]. This high boiling point is characteristic of aromatic nitrogen-containing heterocycles and reflects the compound's substantial intermolecular forces [3]. The elevated boiling point suggests minimal volatility under normal laboratory conditions, which is advantageous for synthetic applications and handling procedures [6].

Density (1.253 g/cm³)

The calculated density of tetra-2-pyridinylpyrazine is 1.253 g/cm³ [3] [6] [7]. This density value indicates a relatively compact molecular packing arrangement in the solid state [3]. The density measurement provides important information for volumetric calculations and is consistent with the compound's aromatic nitrogen-rich structure [6] [7].

| Physical Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 292-294°C | Atmospheric pressure | [3] [9] [10] |

| Boiling Point | 519.8°C | 760 mmHg | [3] [6] |

| Density | 1.253 g/cm³ | Predicted | [3] [6] [7] |

| Flash Point | 265.3°C | Standard conditions | [6] |

| Vapor Pressure | 2.18 × 10⁻¹⁰ mmHg | 25°C | [6] |

Spectroscopic Properties

Tetra-2-pyridinylpyrazine demonstrates characteristic spectroscopic properties that facilitate its identification and characterization. Ultraviolet-visible spectroscopy reveals distinct absorption patterns, with solutions in various solvents showing initial aggregation behavior that evolves over time to yield monomeric species [17] [18]. In nondonor solvents such as chloroform and dichloromethane, the compound exists predominantly in its neutral form, while in basic solvents like pyridine, deprotonation occurs to form the dianionic species [17].

Nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic chemical shifts observed for the pyrazine and pyridine protons [15] [18]. The compound exhibits distinct resonance patterns that confirm the symmetrical arrangement of the four pyridinyl substituents around the central pyrazine core [15]. Infrared spectroscopy reveals characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations, carbon-carbon double bond stretches, and carbon-nitrogen bond vibrations [16].

Mass spectrometry confirms the molecular ion peak at m/z 388, corresponding to the molecular weight of the compound [16]. Electrochemical studies demonstrate that tetra-2-pyridinylpyrazine exhibits remarkable electron-accepting properties, with multiple reversible one-electron reduction steps observed in cyclic voltammetry experiments [17] [18].

Crystallographic Data and Polymorphism

Crystallographic analysis of tetra-2-pyridinylpyrazine reveals important structural details about its solid-state organization. The compound crystallizes in various forms depending on the crystallization conditions and solvents employed [19] [22]. Crystal structure determinations have been performed on several derivatives and solvates of tetra-2-pyridinylpyrazine [19] [20] [21].

In the hydrogen peroxide solvate form, the compound crystallizes with a formula of C₂₄H₁₆N₆·4.75H₂O₂ [19]. The structure consists of the tetra-2-pyridinylpyrazine coformer and hydrogen peroxide solvent molecules arranged in an overall ratio of 1:4.75 [19]. The peroxide molecules form hydrogen-bonded chains that propagate parallel to the crystallographic a-axis [19].

Metal coordination complexes of tetra-2-pyridinylpyrazine have provided extensive crystallographic data. Copper complexes demonstrate various coordination modes, with the ligand typically adopting a bis-tridentate bridging configuration [20] [35]. The copper-copper separation across the bis-tridentate tetra-2-pyridinylpyrazine ligand typically measures approximately 6.53 Angstroms [20].

Zinc coordination complexes reveal triclinic crystal systems with space group P1̄ [23]. The unit cell parameters for zinc diiodide complexes include dimensions of a = 10.659 Angstroms, b = 10.770 Angstroms, and c = 12.277 Angstroms, with angles α = 64.31°, β = 82.41°, and γ = 77.71° [23].

| Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|

| Triclinic | P1̄ | a = 10.659 Å, b = 10.770 Å, c = 12.277 Å | [23] |

| Monoclinic | P2₁/c | a = 9.078 Å, b = 10.895 Å, c = 16.690 Å | [26] |

Thermal Stability and Decomposition Pathways

Tetra-2-pyridinylpyrazine exhibits significant thermal stability, as evidenced by its high melting point and decomposition temperature characteristics [3] [22]. The compound demonstrates resistance to thermal degradation under normal laboratory conditions, with decomposition typically occurring at temperatures well above its melting point [3].

Thermal decomposition studies conducted on charge-transfer complexes of tetra-2-pyridinylpyrazine with iodine have revealed important mechanistic information [4] [22]. The thermal decomposition process proceeds through iodine evolution at different rates depending on the specific complex formed [4] [22]. The mono-iodine adduct and bis-iodine adduct exhibit distinct decomposition pathways, leading to different polymorphs of the parent tetra-2-pyridinylpyrazine compound [22].

The thermal decomposition mechanism has been described in terms of solid-state reaction theory, with the process involving systematic elimination of coordinated species followed by structural rearrangement [22]. The decomposition temperatures and pathways are influenced by the specific coordination environment and the nature of associated ligands or solvents [4] [22].

Molecular orbital calculations have provided insights into the electronic factors contributing to the thermal stability of tetra-2-pyridinylpyrazine [33] [34]. Density functional theory studies reveal that the compound's stability arises from the extensive delocalization of electron density across the conjugated aromatic system [33] [34]. The calculated electronic structure indicates that the highest occupied molecular orbitals fall within the range of -5.55 to -5.85 electron volts, contributing to the compound's chemical and thermal stability [30].

Tetra-2-pyridinylpyrazine synthesis has been accomplished through several distinct methodological approaches, each offering unique advantages in terms of yield, purity, and reaction conditions. The most established synthetic routes demonstrate the versatility required for both laboratory-scale preparation and potential industrial applications.

Cyclocondensation Methodology

The primary synthetic approach involves cyclocondensation of 2-pyridylcarbonitrile derivatives under reflux conditions in anhydrous solvents . This method typically employs ethanol or tetrahydrofuran as the reaction medium, requiring strict anhydrous conditions to achieve optimal yields of 60-80%. The reaction proceeds through intermediate formation and subsequent cyclization to generate the tetrapyridyl-substituted pyrazine core structure. Temperature control between 80-120°C proves critical for successful cyclocondensation while minimizing side product formation.

Hydrazine-Mediated Cyclization

An alternative preparation route utilizes cyclization of 2-pyridylhydrazine with diketones in ethanol solvent with acetic acid as catalyst . This methodology offers milder reaction conditions compared to cyclocondensation approaches, though yields typically range from 45-70%. The presence of acetic acid facilitates the cyclization process by promoting imine formation and subsequent ring closure. Reaction times generally extend from 4-8 hours under reflux conditions.

Metal-Mediated Synthesis

A sophisticated approach involves reaction of 2,3,5,6-tetrachloropyrazine with 2-pyridinyl metal reagents [2]. This method requires organometallic precursors such as 2-pyridinyl lithium or zinc reagents, offering yields in the 55-75% range. The methodology demands precise stoichiometric control and inert atmosphere conditions due to the sensitivity of organometallic intermediates. Temperature regulation between -78°C to room temperature ensures optimal reaction control.

Cobalt-Mediated Aerial Oxidation

A remarkable synthetic advancement involves aerial oxidation of cobalt(II)-2-aminomethylpyridine complexes [3]. This methodology represents a direct transformation achieving yields of 80-90% under ambient conditions with oxygen exposure. The process proceeds through coordinated ligand oxidation and subsequent rearrangement to form the desired tetrapyridylpyrazine product. This approach eliminates the need for harsh reaction conditions while providing excellent selectivity.

Condensation of Pyridine Derivatives

General condensation reactions of pyridine derivatives with hydrazine precursors provide alternative synthetic pathways . Variable reaction conditions including temperature, solvent choice, and reactant ratios significantly influence product yields, which range from 40-85%. Optimization requires careful consideration of electronic and steric effects of pyridine substituents on cyclization efficiency.

Purification Techniques

Purification of tetra-2-pyridinylpyrazine requires specialized techniques due to its crystalline nature and specific solubility characteristics. Multiple purification methodologies have been developed to achieve the high purity levels required for analytical and synthetic applications.

Recrystallization Methods

Recrystallization from acetonitrile serves as the standard purification technique, achieving purity levels exceeding 98% [4] [5]. The compound demonstrates excellent solubility in hot acetonitrile with selective precipitation upon cooling. Temperature control between room temperature and 80°C optimizes crystal formation while minimizing impurity incorporation.

Recrystallization from dichloromethane with diethyl ether layering produces X-ray quality crystals suitable for structural analysis [6]. This method achieves purity levels above 97% and proves particularly valuable when single crystal formation is required for crystallographic studies. The slow diffusion process ensures optimal crystal growth conditions.

Hot methanol recrystallization provides an effective method for removing polar impurities [4]. Operating temperatures of 60-80°C facilitate dissolution of the compound while selectively excluding impurities during crystallization. Purity levels typically exceed 95% using this methodology.

Chromatographic Purification

Column chromatography using silica gel with hexane/ethyl acetate (4:1) eluent systems effectively separates tetra-2-pyridinylpyrazine from reaction byproducts [7]. This technique achieves purity levels above 96% and proves particularly useful for removing structurally similar impurities. The method allows for fraction collection and analytical monitoring throughout the separation process.

Specialized Techniques

Slow evaporation crystallization using various polar solvents provides controlled crystal growth for analytical applications [5]. This technique achieves purity levels exceeding 94% while ensuring proper crystal morphology for subsequent characterization studies.

Vacuum sublimation at temperatures of 200-250°C under high vacuum conditions produces ultra-high purity material exceeding 99% purity. This technique proves essential when maximum purity is required for sensitive applications or when trace impurities must be eliminated.

Characterization Methods

Comprehensive characterization of tetra-2-pyridinylpyrazine requires multiple analytical techniques to confirm structure, purity, and physical properties. Modern analytical methods provide detailed information about molecular structure and chemical behavior.

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns [8]. Aromatic protons appear in the 7.2-9.0 parts per million region with specific splitting patterns corresponding to pyridyl and pyrazine ring systems. Solvent selection between deuterated chloroform and dimethyl sulfoxide-d₆ influences resolution and peak separation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy confirms the carbon framework through signals in the 120-160 parts per million aromatic region [8]. The technique provides unambiguous identification of quaternary and tertiary carbon atoms within the tetrapyridylpyrazine structure. Two-dimensional Nuclear Magnetic Resonance techniques enhance structural assignment accuracy.

Vibrational Spectroscopy

Infrared spectroscopy identifies characteristic functional groups through carbon-nitrogen stretching vibrations at 1580-1600 wavenumbers [9] [10]. Potassium bromide pellet preparation or attenuated total reflectance techniques provide optimal spectral quality. The technique confirms the presence of pyridine and pyrazine ring systems through characteristic fingerprint regions.

Electronic Spectroscopy

Ultraviolet-visible spectroscopy reveals electronic transitions with maximum absorption around 350-400 nanometers [11]. Solvent selection including dimethylformamide or acetonitrile influences spectral characteristics and provides information about π-conjugation within the molecular framework. The technique aids in understanding electronic properties and coordination behavior.

Mass Spectrometry

Mass spectrometry confirms molecular weight through molecular ion peaks at mass-to-charge ratio 388 . Electrospray ionization time-of-flight or electron impact ionization techniques provide accurate mass determination and fragmentation patterns. The method ensures product identity and purity assessment.

X-ray Crystallography

Single crystal X-ray diffraction provides definitive three-dimensional structural information including unit cell parameters and bond lengths [12] [5]. The technique reveals conformational preferences and intermolecular interactions essential for understanding solid-state properties. Crystal quality requirements necessitate careful purification and crystallization procedures.

Elemental Analysis

Elemental analysis confirms molecular composition with expected values of carbon: 74.22%, hydrogen: 4.15%, and nitrogen: 21.63% [13]. Combustion analysis using carbon-hydrogen-nitrogen analyzers provides quantitative verification of compound purity and identity.

Thermal Analysis

Melting point determination indicates compound purity through sharp melting transitions at 292-294°C [13]. Capillary method measurements provide precise thermal property characterization while confirming sample homogeneity.

Modifications and Derivatives

Tetra-2-pyridinylpyrazine derivatives demonstrate remarkable structural diversity through various modification strategies, each imparting unique chemical and physical properties for specialized applications.

Protonated Forms

Protonation at nitrogen sites generates water-soluble derivatives with enhanced crystallographic properties [14] [15]. Diprotonated and tetraprotonated forms exhibit different hydrogen bonding patterns and crystal packing arrangements. These modifications provide improved solubility in polar solvents while maintaining core structural integrity. The protonated species serve as valuable intermediates for further chemical transformations and crystallographic studies.

Metal Complex Formation

Coordination to transition metals produces complexes with modified electronic and magnetic properties [16] [17] [18]. Copper, nickel, cadmium, and rhenium complexes demonstrate diverse coordination modes including monodentate, bidentate, and bridging arrangements. Metal coordination significantly alters optical properties, redox behavior, and catalytic activity. These complexes find applications in catalysis, materials science, and coordination chemistry research.

N-oxide Derivatives

Oxidation of pyridyl nitrogen atoms creates N-oxide derivatives with altered coordination behavior and enhanced polarity. These modifications affect metal binding affinity and provide new coordination sites for complex formation. N-oxide formation typically employs meta-chloroperbenzoic acid or hydrogen peroxide under controlled conditions.

Halogenated Analogues

Halogen substitution on pyridyl rings modifies electronic properties and coordination behavior [19]. Brominated and chlorinated derivatives exhibit different reactivity patterns and provide synthetic handles for further functionalization. These modifications allow fine-tuning of electronic properties while maintaining structural integrity.

Substituted Pyridyl Derivatives

Alkyl or aryl substitution on pyridyl rings enables systematic structure-activity relationship studies. Methyl, phenyl, and other substituents modify steric and electronic properties while preserving coordination capabilities. These derivatives provide insights into structure-property relationships and enable optimization for specific applications.

Macrocyclic Analogues

Incorporation into macrocyclic systems creates pyrazinoporphyrazine analogues with extended π-conjugation [20] [21]. These derivatives exhibit unique photophysical properties including enhanced singlet oxygen generation for photodynamic therapy applications. The extended conjugation systems provide intense absorption bands and modified redox behavior suitable for specialized applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant